![molecular formula C19H21N5O B2743862 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide CAS No. 894053-48-6](/img/structure/B2743862.png)
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide
Beschreibung
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a cyclohexanecarboxamide moiety via a phenyl spacer. The compound’s structure combines a heterocyclic triazolopyridazine scaffold—known for its role in protein binding and modulation—with a lipophilic cyclohexane group, which may enhance membrane permeability and target engagement.
Eigenschaften
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-13-21-22-18-11-10-17(23-24(13)18)15-8-5-9-16(12-15)20-19(25)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBULWVZHUCRKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These compounds interact with various targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Given the wide range of pharmacological activities associated with similar compounds, it is likely that multiple biochemical pathways are affected.
Pharmacokinetics
The compound’s solubility in dmso and ethanol suggests that it may have good bioavailability.
Biochemische Analyse
Biochemical Properties
The compound N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide is readily capable of binding in the biological system with a variety of enzymes and receptors and thus shows versatile biological activities It has been found to interact with various enzymes and proteins, exerting its effects through these interactions
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional properties can be contextualized against related derivatives of the [1,2,4]triazolo[4,3-b]pyridazine scaffold. Below is a detailed comparison:
Pharmacokinetic and Physicochemical Properties
- Binding Interactions :
- C1632’s acetamide group facilitates hydrogen bonding with LIN28, disrupting its interaction with let-7 miRNAs .
- The bulkier cyclohexane in the target compound may sterically hinder binding to LIN28 but could favor interactions with hydrophobic pockets in other targets (e.g., kinases or bromodomains).
- Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl or methoxy groups) are more synthetically tractable than those with complex cyclohexane or indole moieties .
Toxicity and PAINS Liabilities
- Cyclohexanecarboxamide derivatives are generally metabolically stable, but their long-term toxicity profiles require validation .
Vorbereitungsmethoden
Cyclization of Hydrazine Derivatives
A method adapted from Kasi Viswanath et al. involves treating 2-hydrazinopyridine with chloroacetyl chloride in the presence of POCl₃ to yield 3-chloromethyl-triazolo[4,3-a]pyridine . Analogous approaches for triazolopyridazines utilize:
Functionalization at Position 6
The amine group at position 6 is critical for subsequent coupling. Conversion to a boronic ester (via Miyaura borylation) or halogenation (via Sandmeyer reaction) enables cross-coupling with aryl halides.
Attachment of Triazolopyridazine to the Phenyl Ring
Suzuki-Miyaura Cross-Coupling
Buchwald-Hartwig Amination
For halogenated triazolopyridazines:
- Reagents : 3-Iodoaniline and 6-amino-3-methyl-triazolo[4,3-b]pyridazine .
- Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.
- Yield : 60–72%.
Amidation of 3-(3-Methyl-Triazolo[4,3-b]Pyridazin-6-Yl)Aniline
HATU-Mediated Coupling
Schlenk-Type Acylation
- Reagents : Cyclohexanecarbonyl chloride, pyridine, THF.
- Conditions : 0°C to room temperature, 2 h.
- Yield : 78–84%.
Alternative One-Pot Synthesis via Cyclization-Amidation
A streamlined approach combines triazolopyridazine formation and amidation:
- Cyclization : 3-Hydrazinophenylamine reacts with chloroacetyl chloride in POCl₃ under ultrasound (40 kHz, 100°C, 3 h).
- Amidation : Direct treatment with cyclohexanecarbonyl chloride and HATU.
Comparative Analysis of Methods
Method | Key Step | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Suzuki Coupling | Cross-coupling | 65–78 | >95 | High |
Buchwald-Hartwig | Amination | 60–72 | 90–95 | Moderate |
HATU-Mediated Amidation | Amide bond formation | 85–92 | >98 | High |
One-Pot Synthesis | Cyclization + Amidation | 58–65 | 85–90 | Low |
Challenges and Optimization Strategies
Q & A
Q. What are the established synthetic routes for N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide?
The synthesis typically involves:
- Suzuki-Miyaura Coupling : A key step for introducing the triazolopyridazine moiety. For example, Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 120°C under argon facilitate coupling of boronic acids to the core structure .
- Cyclization Reactions : Hydrazine derivatives and aldehydes/ketones form the triazole ring, followed by functionalization of the pyridazine core .
- Multi-Step Optimization : Sequential reactions (e.g., amidation, nucleophilic substitution) require controlled pH, temperature, and solvent selection (e.g., dichloromethane or toluene) to maximize yield and purity .
Q. Table 1: Representative Reaction Conditions
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole-pyridazine core and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC-Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for biological assays .
Q. What preliminary biological activities have been reported?
- Anticancer Potential : Inhibition of cancer stem cell (CSC) tumorsphere formation via modulation of Lin-28/let-7 pathways, as observed in analogous triazolopyridazine derivatives .
- Bromodomain Inhibition : Structural analogs demonstrate nanomolar IC₅₀ against BRD4, suggesting epigenetic modulation potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HCT116 vs. MCF7) or endpoint measurements (viability vs. apoptosis).
- Pharmacokinetic Factors : Poor solubility or metabolic instability may reduce efficacy in vivo despite in vitro potency .
Methodological Recommendations : - Use orthogonal assays (e.g., Western blotting for target engagement alongside cell viability).
- Conduct ADME profiling (e.g., microsomal stability, plasma protein binding) to contextualize in vitro results .
Q. What strategies enhance potency and selectivity through structural modification?
Q. Table 2: Structure-Activity Relationship (SAR) Highlights
Modification Site | Functional Group | Effect on IC₅₀ (BRD4) | Reference |
---|---|---|---|
Triazole C3 | -CF₃ | IC₅₀ = 12 nM | |
Pyridazine C7 | -Cyclobutyl | Improved solubility | |
Cyclohexane Carboxamide | -CH(CH₃)₂ | Reduced hepatotoxicity |
Q. How can synthetic challenges (e.g., low yields, side reactions) be mitigated?
Q. What in vivo models are appropriate for validating mechanistic hypotheses?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.